

GZD856: A Technical Guide to Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable third-generation Bcr-Abl tyrosine kinase inhibitor. It was specifically designed to overcome the T315I "gatekeeper" mutation in the Bcr-Abl kinase, a common mechanism of resistance to first and second-generation inhibitors like imatinib and nilotinib in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] This document provides an in-depth technical overview of the kinase selectivity of **GZD856** based on publicly available data.

While a comprehensive kinome scan profiling **GZD856** against a broad panel of kinases is not publicly available, existing research highlights its high potency against its primary target, Bcr-Abl, including the clinically significant T315I mutant. Furthermore, studies have identified additional activity against Platelet-Derived Growth Factor Receptors (PDGFRs).

Quantitative Kinase Inhibition Data

The inhibitory activity of **GZD856** has been quantified against its key targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: GZD856 Activity against Bcr-Abl Kinase.[1]



Target Kinase	IC50 (nM)
Bcr-Abl (Wild-Type)	19.9
Bcr-Abl (T315I Mutant)	15.4

Table 2: GZD856 Activity against PDGFR Kinases.

Target Kinase	IC50 (nM)
PDGFRα	68.6
PDGFRβ	136.6

Table 3: Comparative Cellular Activity of GZD856.[1]

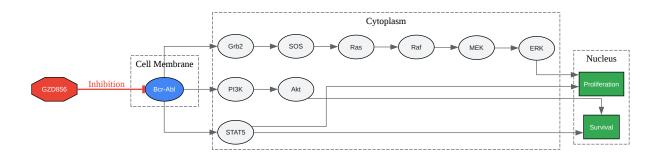
Cell Line	Bcr-Abl Status	IC50 (nM)
K562	Positive (Wild-Type)	2.2
Ba/F3 Bcr-Abl WT	Positive (Wild-Type)	0.64
Ba/F3 Bcr-Abl T315I	Positive (T315I Mutant)	10.8
MOLT4	Negative	>10,000
U937	Negative	>10,000

The data demonstrates that **GZD856** is significantly more potent against cell lines expressing the Bcr-Abl kinase compared to those that do not, indicating a high degree of cellular selectivity for its primary target.[1]

Signaling Pathways

GZD856 primarily targets the Bcr-Abl signaling pathway, which is constitutively active in CML and drives cell proliferation and survival. By inhibiting the Bcr-Abl kinase, **GZD856** effectively blocks downstream signaling cascades. The inhibition of PDGFR α and PDGFR β suggests that **GZD856** may also impact signaling pathways regulated by these receptor tyrosine kinases, which are involved in cell growth, differentiation, and angiogenesis.





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GZD856 Inhibition of the Bcr-Abl Signaling Pathway.

Experimental Protocols

The kinase inhibitory activity of **GZD856** against Bcr-Abl was determined using a FRET-based Z'-Lyte™ kinase assay. The following provides a detailed methodology based on the available literature.[1]

Z'-Lyte™ Kinase Assay for Bcr-Abl Inhibition

Objective: To determine the in vitro inhibitory activity of **GZD856** against wild-type and T315I mutant Bcr-Abl kinase.

Materials:

- Recombinant human Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes
- Z'-Lyte[™] Tyr 2 Peptide substrate (Invitrogen)
- ATP
- GZD856 (or other test compounds)



- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Z'-Lyte[™] Development Reagent
- Z'-Lyte™ Stop Reagent
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of GZD856 in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
- Kinase Reaction:
 - Add kinase, peptide substrate, and compound solution to the wells of a 384-well plate.
 - $\circ~$ Initiate the kinase reaction by adding ATP. The final ATP concentrations are 10 μM for the Bcr-Abl wild-type assay and 5 μM for the Bcr-Abl T315I assay.[1]
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Development Reaction:
 - Add the Z'-Lyte™ Development Reagent to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated peptide substrate.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stopping the Reaction:
 - Add the Z'-Lyte™ Stop Reagent to each well to stop the development reaction.
- Data Acquisition:
 - Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).



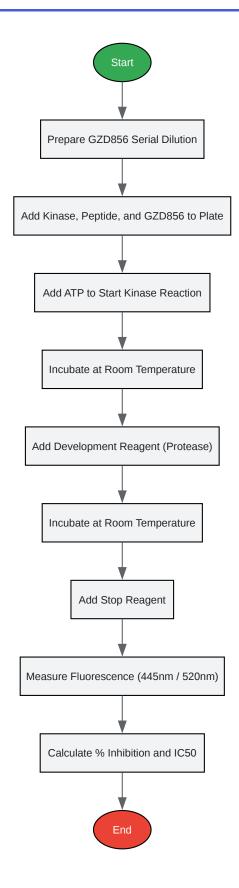




• Data Analysis:

- o Calculate the emission ratio (445 nm / 520 nm).
- The percent inhibition is calculated relative to no-compound (0% inhibition) and noenzyme (100% inhibition) controls.
- Plot the percent inhibition against the logarithm of the GZD856 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Workflow for the Z'-LyteTM Kinase Assay.



Conclusion

GZD856 is a highly potent inhibitor of the Bcr-Abl kinase, including the clinically challenging T315I mutant. Its selectivity has been demonstrated through both enzymatic and cellular assays, showing significant potency against Bcr-Abl expressing cells with minimal effect on Bcr-Abl negative cell lines. In addition to its primary target, GZD856 also exhibits inhibitory activity against PDGFRα and PDGFRβ. While a comprehensive kinome-wide selectivity profile is not currently in the public domain, the available data strongly supports GZD856 as a selective and potent inhibitor for its intended therapeutic target. Further research to elucidate its broader kinase interaction profile would provide a more complete understanding of its pharmacological effects.

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References

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